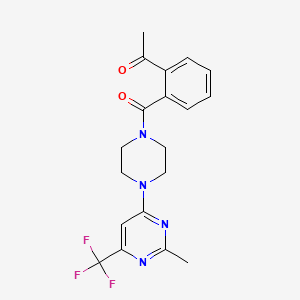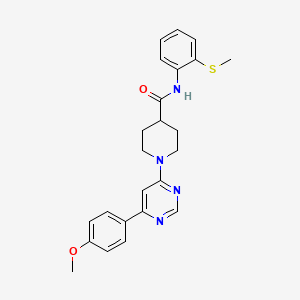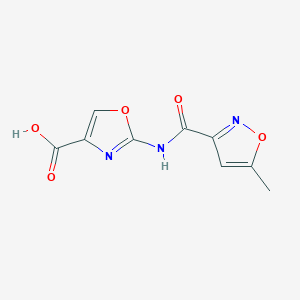
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as thiadiazoles . These are heterocyclic compounds containing a ring structure made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a thiadiazole ring attached to various functional groups. The exact structure would depend on the specific substituents attached to the thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving thiadiazoles can be quite diverse, depending on the specific substituents attached to the thiadiazole ring. They can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, similar compounds have been found to have a melting point of 141-145 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of compounds involving 1,3,4-thiadiazole structures, similar to N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has been explored for their potential in producing beneficial biological activities. Research by Başoğlu et al. (2013) demonstrated the antimicrobial, antilipase, and antiurease activities of compounds synthesized through microwave-assisted processes that included 1,3,4-thiadiazole structures. The study highlighted the compounds' good to moderate antimicrobial activities against various microorganisms, with some exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).
Anticancer and Anti-Inflammatory Properties
Further studies into the derivatives of thiadiazole have uncovered their potential in anticancer and anti-inflammatory applications. For instance, research by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This study's findings suggest that the structural incorporation of thiadiazole can lead to potent pharmacological agents with high efficacy in treating inflammation and pain, offering insights into the design of new therapeutic molecules (Abu-Hashem et al., 2020).
Cytotoxicity and Antimicrobial Studies
The cytotoxic activities of thiadiazole derivatives have also been a subject of research, indicating their potential in cancer therapy. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to thiadiazole, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The results provided a basis for further investigation into these compounds as possible anticancer agents (Hassan et al., 2014).
Nematocidal Activities
Additionally, the design and synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activities. Compounds synthesized by Liu et al. (2022) displayed significant mortality against Bursaphelenchus xylophilus, suggesting the potential of these compounds as lead candidates for nematicide development. This research underscores the versatility of thiadiazole derivatives in addressing various biological challenges, including pest control (Liu et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S3/c1-3-25-11-7-5-4-6-10(11)17-12(23)8-26-16-21-20-15(27-16)18-14(24)13-9(2)19-22-28-13/h4-7H,3,8H2,1-2H3,(H,17,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVSWJXAICVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)
![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)

![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)
![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)

![4-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967909.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)
